

Dlk-IN-1: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: *Dlk-IN-1*

Cat. No.: *B2626330*

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Introduction

Dlk-IN-1 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). With a K_i value of 3 nM, **Dlk-IN-1** serves as a valuable tool for investigating the physiological and pathological roles of the DLK signaling pathway.^[1] This pathway is a critical regulator of neuronal apoptosis, axon degeneration, and regeneration, making **Dlk-IN-1** a compound of significant interest in neurodegenerative disease research, including Alzheimer's disease.^{[1][2][3]} **Dlk-IN-1** functions by reducing the phosphorylation of c-Jun, a key downstream effector in the JNK signaling cascade.^[1]

These application notes provide detailed information on the solubility and preparation of **Dlk-IN-1** for cell culture experiments, along with comprehensive protocols for its use in assessing cellular viability and target engagement.

Data Presentation

Dlk-IN-1 Properties

Property	Value	Reference
Ki	3 nM	[1]
EC50 (axonal protection)	0.574 μ M	[1]
Molecular Weight	423.43 g/mol	

Solubility of Dlk-IN-1

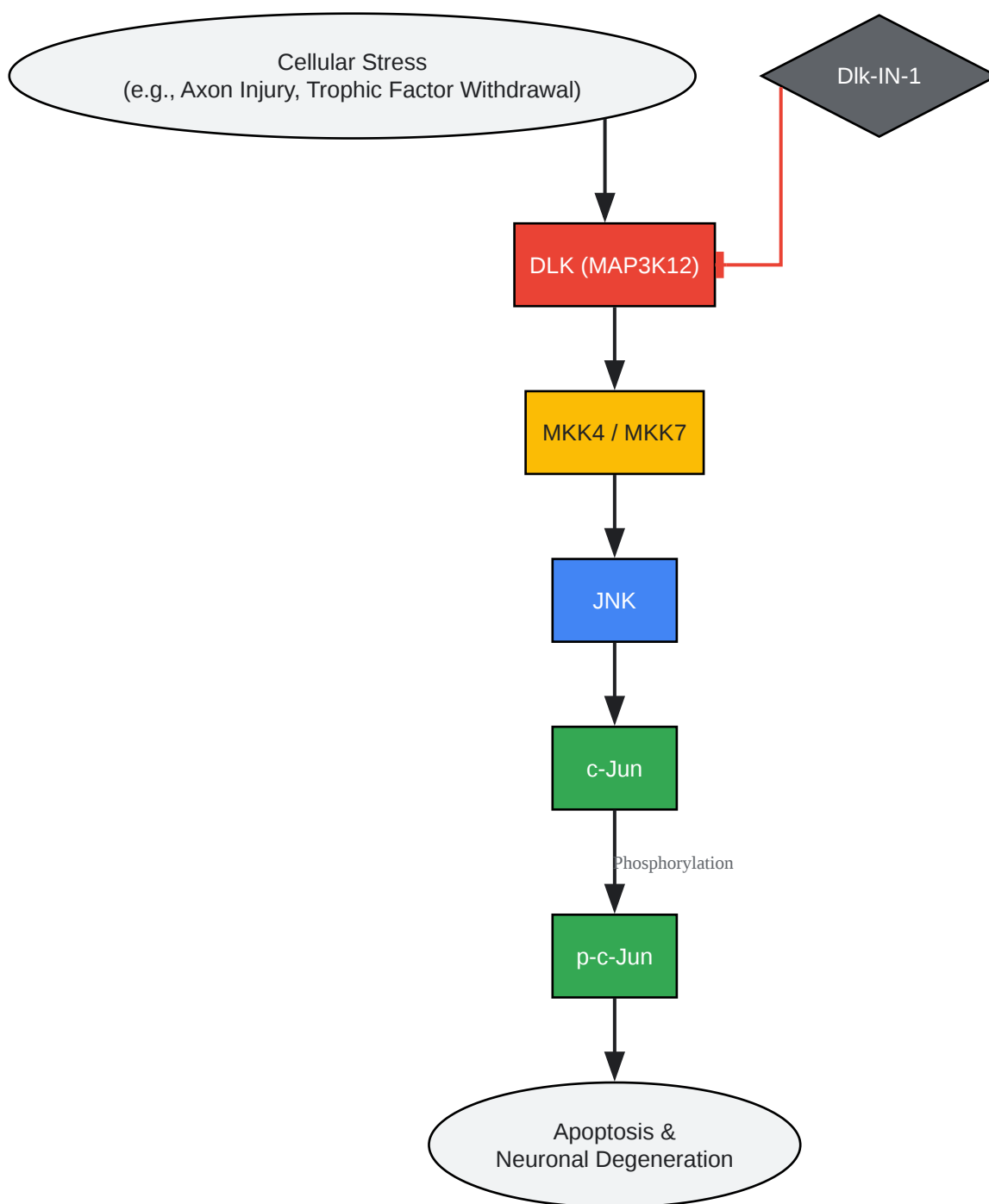
Solvent	Concentration	Notes	Reference
DMSO	62.5 mg/mL (147.60 mM)	Ultrasonic assistance may be required.	

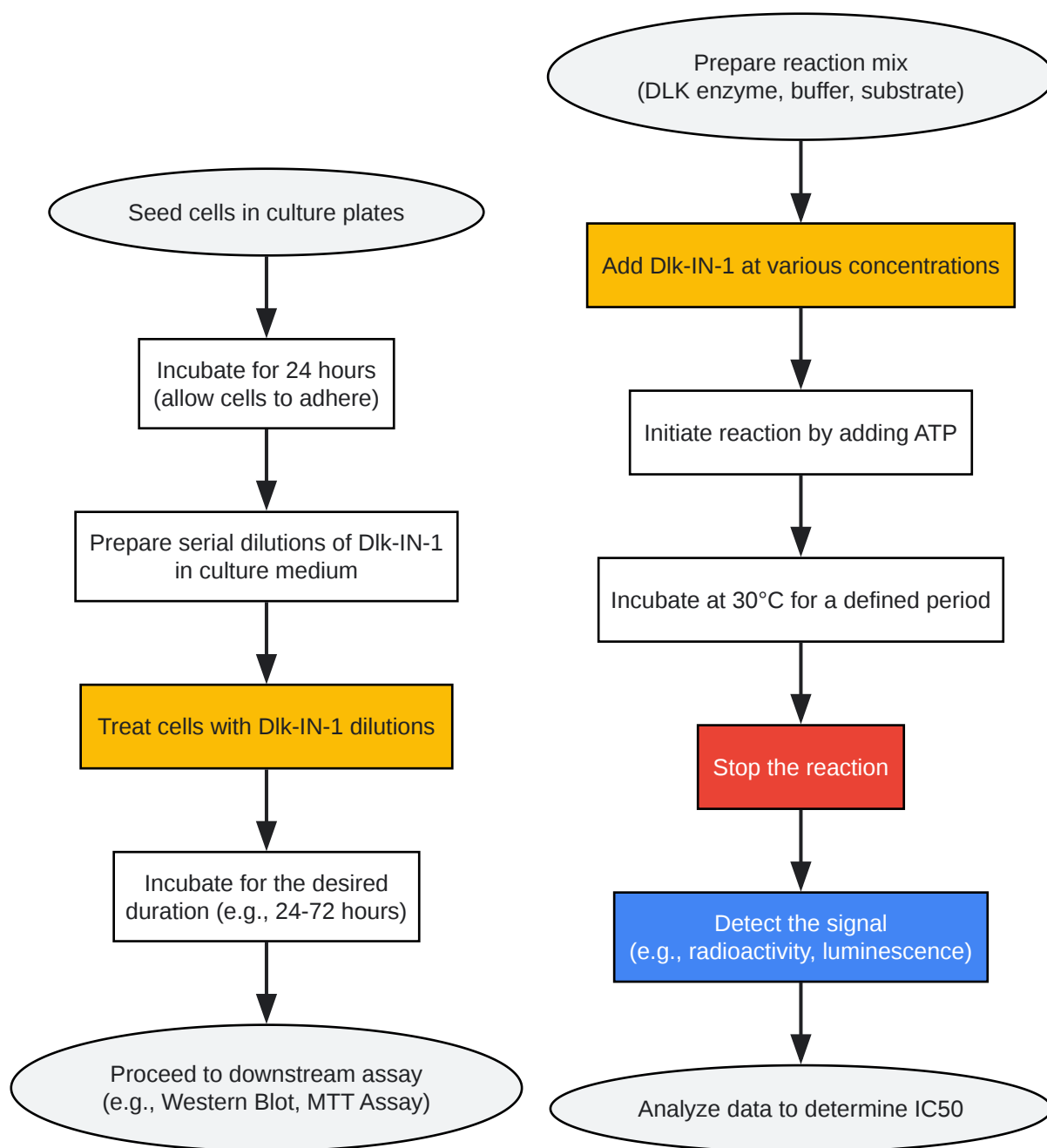
Off-Target Kinase Inhibition (at 1 μ M)

Kinase	Inhibition	Reference
Flt3	$\geq 50\%$	[1]
PAK4	$\geq 50\%$	[1]
STK33	$\geq 50\%$	[1]
TrkA	$\geq 50\%$	[1]

Signaling Pathway

The DLK signaling pathway is a well-characterized stress-activated kinase cascade. Upon activation by various cellular stressors, DLK phosphorylates and activates the downstream MAP2K's, MKK4 and MKK7. These, in turn, dually phosphorylate and activate c-Jun N-terminal Kinase (JNK). Activated JNK then translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis and neuronal degeneration.





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